molecular formula C14H16S2 B15158156 2-[4-(tert-Butylsulfanyl)phenyl]thiophene CAS No. 756899-88-4

2-[4-(tert-Butylsulfanyl)phenyl]thiophene

Cat. No.: B15158156
CAS No.: 756899-88-4
M. Wt: 248.4 g/mol
InChI Key: QGSWWPSJEAKNOY-UHFFFAOYSA-N
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Description

2-[4-(tert-Butylsulfanyl)phenyl]thiophene: is an organic compound that features a thiophene ring substituted with a phenyl group bearing a tert-butylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-Butylsulfanyl)phenyl]thiophene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(tert-Butylsulfanyl)phenyl]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-[4-(tert-Butylsulfanyl)phenyl]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(tert-Butylsulfanyl)phenyl]thiophene is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in materials science, it may influence the electronic properties of polymers, while in biology, it could interact with cellular receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butylsulfanyl)phenylacetic acid
  • 2-(tert-Butylsulfanyl)ethanol
  • 2-(tert-Butylsulfanyl)benzoimidazole

Uniqueness

2-[4-(tert-Butylsulfanyl)phenyl]thiophene is unique due to the presence of both a thiophene ring and a tert-butylsulfanyl-substituted phenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .

Properties

CAS No.

756899-88-4

Molecular Formula

C14H16S2

Molecular Weight

248.4 g/mol

IUPAC Name

2-(4-tert-butylsulfanylphenyl)thiophene

InChI

InChI=1S/C14H16S2/c1-14(2,3)16-12-8-6-11(7-9-12)13-5-4-10-15-13/h4-10H,1-3H3

InChI Key

QGSWWPSJEAKNOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)C2=CC=CS2

Origin of Product

United States

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